molecular formula C13H15N5O2 B2769757 N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide CAS No. 2320664-99-9

N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

Cat. No.: B2769757
CAS No.: 2320664-99-9
M. Wt: 273.296
InChI Key: MJPWVILFYYOVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 1,2,3-triazole moiety and a 3-methoxyphenyl carboxamide group. The azetidine core introduces significant ring strain, which may enhance reactivity and influence conformational flexibility compared to five- or six-membered rings. The 1,2,3-triazole group, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , provides a rigid, planar structure capable of hydrogen bonding and π-π interactions, making it pharmacologically relevant.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-20-12-4-2-3-10(7-12)16-13(19)17-8-11(9-17)18-14-5-6-15-18/h2-7,11H,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPWVILFYYOVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound consists of an azetidine ring substituted with a 3-methoxyphenyl group and a 2H-1,2,3-triazole moiety. The incorporation of these functional groups is significant for its biological activity, as both the triazole and azetidine structures are known to exhibit various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety can exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Tubulin Polymerization : Triazole derivatives have been reported to destabilize microtubules, which is critical in cancer cell division. This mechanism is similar to that of known chemotherapeutic agents like paclitaxel.
  • Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .

Case Studies

A study investigating the antiproliferative effects of various azetidine derivatives on MCF-7 breast cancer cells found that certain compounds exhibited IC50 values in the low micromolar range, indicating potent activity . The specific activity of this compound is yet to be fully quantified but is expected to follow similar trends due to structural similarities with other active derivatives.

Antimicrobial Activity

The antimicrobial potential of triazole-containing compounds has been widely recognized. Research indicates that these compounds can act against a range of pathogens:

  • Mechanisms of Action : Triazoles can disrupt fungal cell membranes by inhibiting ergosterol synthesis, which is crucial for maintaining cell integrity. This mechanism has been well-studied in antifungal applications.
  • Broad Spectrum Activity : Compounds similar to this compound have shown efficacy against both gram-positive and gram-negative bacteria .

Data Summary

The following table summarizes key findings related to the biological activities associated with triazole derivatives:

Activity Type Mechanism References
AnticancerInhibition of tubulin polymerization
Targeting thymidylate synthase and HDACs
AntimicrobialDisruption of ergosterol synthesis
Broad-spectrum activity against pathogens

Scientific Research Applications

Anticancer Activity

N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has shown promising results in anticancer studies:

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Case Study : In a study evaluating its efficacy against breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 15 µM after 48 hours, indicating potent anticancer properties .

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential:

  • Activity Against Bacteria : It has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
    • Case Study : A study reported minimum inhibitory concentrations (MICs) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound:

  • Mechanism : It reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
  • Case Study : In experimental models, treatment led to a reduction of approximately 50% in TNF-alpha levels compared to controls .

Biological Activities Overview

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Comparison with Similar Compounds

Azetidine vs. Thiadiazole/Thiazole Derivatives
  • The 2H-1,2,3-triazol-2-yl group is regioselectively synthesized via CuAAC, ensuring 1,4-substitution .
  • Thiadiazole/Thiazole Analogs: Compounds like 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles () feature five-membered thiadiazole or thiazole cores. Synthesis involves hydrazonoyl halides and thiocarbamates, differing from the CuAAC route .
Triazole Substitution Patterns
  • The target’s 2H-1,2,3-triazol-2-yl group contrasts with 1H-1,2,3-triazol-4-yl in analogs (e.g., 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl in ). This difference alters electronic properties and hydrogen-bonding capacity, impacting interactions with biological targets .
Antitumor Potential
  • Thiadiazole Derivative 9b (): Exhibits IC₅₀ = 2.94 µM against HepG2 (hepatocellular carcinoma), attributed to the triazole-thiadiazole scaffold’s ability to intercalate DNA or inhibit kinases .
  • Thiazole Derivative 12a (): Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (breast cancer; IC₅₀ = 3.4 µM), likely due to the thiazole ring’s electron-deficient nature enhancing target affinity .
  • Target Compound : While untested, its azetidine-triazole scaffold may offer improved pharmacokinetics over bulkier thiadiazoles, though ring strain could reduce metabolic stability.

Physicochemical Properties

Property Target Compound Thiadiazole 9b Pyridine-Triazole (cpd 147a)
Core Structure Azetidine Thiadiazole Pyridine
Triazole Substitution 2H-1,2,3-triazol-2-yl (1,4) 1H-1,2,3-triazol-4-yl (1,4) 2H-1,2,3-triazol-2-yl (1,4)
Key Substituents 3-Methoxyphenyl 5-Methylphenyl Nitro, trifluoromethyl
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (high lipophilicity) ~2.8 (moderate lipophilicity)
Synthetic Route CuAAC (hypothesized) Hydrazonoyl halide reaction Multi-step nucleophilic substitution
  • Electron Effects : The nitro and trifluoromethyl groups in cpd 147a () are electron-withdrawing, contrasting with the target’s electron-donating methoxy group, which may modulate target binding and metabolic stability .

Structural Characterization

  • X-Ray Crystallography : While the target compound’s structure is unconfirmed in the evidence, analogs like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () were characterized via X-ray diffraction using SHELX software . Similar methods would confirm the azetidine ring’s planarity and triazole orientation.
  • Spectroscopy : ¹H NMR of triazole-containing compounds (e.g., δ 13.0 ppm for NH-triazole in ) provides reference data for verifying the target’s structure .

Preparation Methods

Horner–Wadsworth–Emmons (HWE) Reaction

The synthesis of functionalized azetidines often begins with azetidin-3-one derivatives. As demonstrated by Yang et al., methyl 2-(N-Boc-azetidin-3-ylidene)acetate (3 ) is synthesized via an HWE reaction between azetidin-3-one (2 ) and methyl 2-(dimethoxyphosphoryl)acetate (1 ) under NaH/THF conditions. This method yields α,β-unsaturated esters critical for subsequent Michael additions.

Reaction Conditions :

  • Substrate : Azetidin-3-one (1.0 equiv).
  • Phosphonate ester : Methyl 2-(dimethoxyphosphoryl)acetate (1.2 equiv).
  • Base : NaH (60% suspension in mineral oil, 2.0 equiv).
  • Solvent : Dry THF, 0°C to room temperature.
  • Workup : Aqueous extraction, vacuum distillation for purification.

Aza-Michael Addition for Triazole Incorporation

The 1,2,3-triazol-2-yl group is introduced via aza-Michael addition to the α,β-unsaturated azetidine intermediate. DBU-catalyzed reactions with NH-heterocycles (e.g., 1H-1,2,3-triazole) in acetonitrile at 65°C afford regiospecific adducts. For example, compound 4m was isolated as the sole regioisomer (69% yield) under these conditions.

Key Observations :

  • Regioselectivity : Governed by electronic effects of the azetidine’s electron-deficient alkene.
  • Catalyst : DBU (1.5 equiv) enhances nucleophilicity of the triazole’s N-2 position.
  • Characterization : ¹H-¹⁵N HMBC spectra confirm connectivity through three-bond correlations.

Triazole Functionalization via Cross-Coupling

Suzuki–Miyaura Coupling

Alternative routes employ Suzuki–Miyaura cross-coupling to install the triazole moiety. Brominated azetidine intermediates (e.g., 3-bromoazetidine-1-carboxylate) react with 2-(1H-1,2,3-triazol-2-yl)boronic acid under palladium catalysis.

Representative Protocol :

  • Substrate : 3-Bromoazetidine-1-Boc (1.0 equiv).
  • Boronic acid : 2-(1H-1,2,3-triazol-2-yl)boronic acid (1.5 equiv).
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ (2.0 equiv).
  • Solvent : DME/H₂O (4:1), 80°C, 12 h.

Yield : ~60–75% after column chromatography.

Carboxamide Formation

Coupling of Azetidine Amine with 3-Methoxyphenyl Isocyanate

Deprotection of the Boc group (TFA/CH₂Cl₂) yields the free azetidine amine, which reacts with 3-methoxyphenyl isocyanate under mild conditions:

Procedure :

  • Amine : 3-(2H-1,2,3-Triazol-2-yl)azetidine (1.0 equiv).
  • Isocyanate : 3-Methoxyphenyl isocyanate (1.1 equiv).
  • Solvent : Dry DCM, 0°C to room temperature, 4 h.
  • Workup : Precipitation and recrystallization from EtOAc/hexanes.

Yield : 82% (white solid).

Carbodiimide-Mediated Amide Bond Formation

Alternatively, the amine reacts with 3-methoxybenzoic acid using EDCl/HOBt:

Conditions :

  • Acid : 3-Methoxybenzoic acid (1.2 equiv).
  • Coupling agents : EDCl (1.5 equiv), HOBt (1.5 equiv).
  • Base : DIPEA (2.0 equiv).
  • Solvent : DMF, room temperature, 12 h.

Yield : 78% after silica gel chromatography.

Regioselectivity and Purification Challenges

Control of Triazole Regioisomers

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) risks forming 1,4- and 1,5-triazole regioisomers. However, the patent WO2018202689A1 demonstrates that using CS₂CO₃ and CuI in DMF at 120°C (microwave) favors the 2H-1,2,3-triazol-2-yl isomer.

Critical Factors :

  • Base : CS₂CO₃ minimizes protodeboronation.
  • Solvent : High-boiling DMF facilitates reflux.

Crystallization Techniques

Isolation of the target compound leverages differential solubility. For example, the potassium salt of 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid crystallizes selectively from EtOAc, achieving >99% regioisomeric purity.

Q & A

Q. What synthetic strategies are recommended for preparing N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide?

The synthesis of this compound typically involves a multi-step approach combining azetidine ring formation and triazole introduction. A common strategy includes:

  • Azide-Alkyne Cycloaddition (CuAAC): Copper(I)-catalyzed cycloaddition of 3-methoxybenzyl azide with a propargyl-substituted azetidine precursor to regioselectively form the 1,2,3-triazole moiety .
  • Azetidine Functionalization: Activation of the azetidine carboxamide via coupling reagents (e.g., HATU or EDC) for reaction with 3-methoxyaniline derivatives .
  • Purification: Chromatography or recrystallization to isolate the product, validated by HPLC and mass spectrometry .

Q. How should researchers characterize the compound’s structural integrity and purity?

Critical methods include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regiochemistry of the triazole (1,2,3-triazol-2-yl vs. 1,2,3-triazol-1-yl) and azetidine substitution patterns .
  • X-ray Crystallography: For unambiguous determination of stereochemistry and molecular conformation, using programs like SHELXL for refinement .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and rule out side products .

Q. What preliminary assays are suitable for evaluating its biological activity?

Initial screening should focus on:

  • Receptor Binding Assays: Given structural similarities to neurokinin receptor antagonists (e.g., triazole-azetidine hybrids), use radioligand displacement assays for GPCR targets .
  • Enzyme Inhibition Studies: Test against kinases or proteases due to the triazole’s metal-binding capacity .
  • Cytotoxicity Profiling: MTT assays in cell lines to establish baseline safety for further studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Structural Variants: Subtle differences in substituents (e.g., methoxy vs. chloro groups) can drastically alter target affinity. Re-evaluate purity and confirm regiochemistry via XRD .
  • Assay Conditions: Optimize buffer pH, co-solvents (e.g., DMSO tolerance), and cell membrane permeability using logP calculations .
  • Off-Target Effects: Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .

Q. What computational methods predict the compound’s target engagement and pharmacokinetics?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., neurokinin-1) based on triazole-azetidine pharmacophores .
  • MD Simulations: Assess binding stability and conformational flexibility of the azetidine ring in aqueous environments .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 metabolism risks .

Q. How can high-resolution crystallography address ambiguities in electron density maps for this compound?

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve light atoms (e.g., triazole nitrogens) .
  • Refinement: Apply SHELXL’s restraints for anisotropic displacement parameters and hydrogen-bonding networks .
  • Validation: Check geometry with PLATON and CCDC Mercury to ensure bond lengths/angles match azetidine-triazole norms .

Q. What strategies optimize selectivity for CNS targets while minimizing peripheral toxicity?

  • Prodrug Design: Introduce lipophilic groups (e.g., trifluoromethyl) to enhance BBB penetration, then enzymatically cleave in situ .
  • Isotopic Labeling: Synthesize deuterated analogs to prolong half-life and reduce metabolic degradation .
  • Substituent Tuning: Replace the 3-methoxyphenyl group with bioisosteres (e.g., pyridyl) to modulate receptor affinity .

Methodological Considerations

Q. How should researchers validate synthetic intermediates to ensure regiochemical fidelity?

  • Reaction Monitoring: Use in situ IR spectroscopy to track azide consumption during CuAAC .
  • Intermediate Trapping: Quench aliquots at timed intervals for LC-MS analysis to confirm triazole formation .

Q. What analytical workflows quantify stability under physiological conditions?

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H2O2) conditions, then analyze by UPLC-MS .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 24h) and measure parent compound depletion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.